Steric Bulk Differentiation: Isopropoxy vs. Methoxy Substituent (van der Waals Volume and Taft Es Parameter)
The isopropoxy group of the target compound imposes significantly greater steric demand than the methoxy group of 4-Bromo-2-methoxy-1-methylbenzene (CAS 67868-73-9). This is quantified by Taft steric parameters (Es) and molar refractivity (MR) values. The isopropoxy group has an Es value of approximately -0.47, while methoxy is -0.55 (less sterically demanding). The larger steric footprint of isopropoxy can be advantageous for controlling regioselectivity in subsequent functionalization steps [1].
| Evidence Dimension | Steric bulk (Taft Es parameter) |
|---|---|
| Target Compound Data | Es ≈ -0.47 (isopropoxy group) |
| Comparator Or Baseline | 4-Bromo-2-methoxy-1-methylbenzene: Es ≈ -0.55 (methoxy group) |
| Quantified Difference | ΔEs ≈ +0.08 (isopropoxy is sterically larger than methoxy) |
| Conditions | Taft steric substituent constants derived from ester hydrolysis kinetics; applicable to aromatic substitution reactions. |
Why This Matters
Increased steric bulk from isopropoxy can slow oxidative addition in cross-coupling but enhance selectivity in sterically sensitive transformations, making the target compound preferable when ortho-substituent control is needed.
- [1] Taft, R. W. Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters. Journal of the American Chemical Society, 1952, 74, 3120-3128. View Source
